3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as dimethoxyphenyl, dimethyl, and nitrobenzyl. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl and 4-nitrobenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Methylation: The dimethyl groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl and nitrobenzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the dimethoxyphenyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of methoxy groups with other nucleophiles, forming various substituted derivatives.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For example:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Dimethoxyphenyl Substituted Compounds: Molecules with the 2,4-dimethoxyphenyl group but different core structures.
Nitrobenzyl Substituted Compounds: Compounds with the 4-nitrobenzyl group but different core structures.
Uniqueness
Structural Complexity: The combination of the thieno[2,3-d]pyrimidine core with dimethoxyphenyl, dimethyl, and nitrobenzyl groups is unique, providing specific chemical and physical properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of new molecules.
Its potential biological activities and applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C23H21N3O6S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-13-14(2)33-22-20(13)21(27)25(18-10-9-17(31-3)11-19(18)32-4)23(28)24(22)12-15-5-7-16(8-6-15)26(29)30/h5-11H,12H2,1-4H3 |
InChI Key |
ODAXEFGVAFCTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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